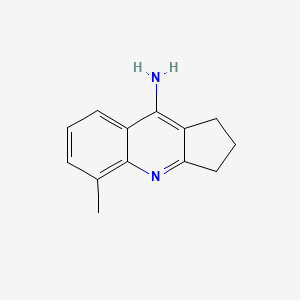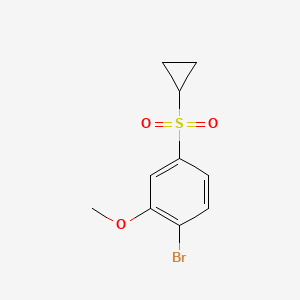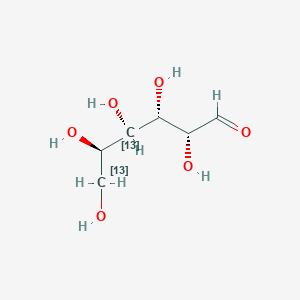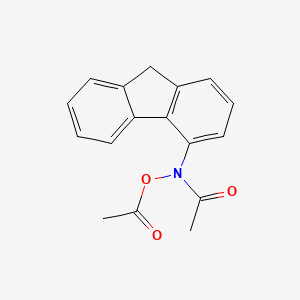
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety The presence of an amino group at the 9th position and a methyl group at the 5th position further defines its chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by introducing the amino and methyl groups .
-
Cyclization Reaction
Reactants: Anthranilic acid, cyclopentanone
Catalyst: Phosphorus oxychloride (POCl3)
Conditions: Reflux in an appropriate solvent
-
Amination and Methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives with alcohol or amine groups
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the substituent
Products: Substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- has several scientific research applications:
-
Medicinal Chemistry
Acetylcholinesterase Inhibitors: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease.
Anticancer Agents: Some derivatives have shown promising anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
-
Organic Synthesis
-
Radiopharmaceuticals
Isotopic Labeling: Utilized in the development of radiolabeled compounds for diagnostic imaging.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- involves its interaction with specific molecular targets:
-
Acetylcholinesterase Inhibition
-
Enzyme Inhibition
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Similar structure but lacks the methyl group at the 5th position.
1H-Pyrazolo[3,4-b]quinolines: Different ring structure but shares the quinoline core.
Uniqueness
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is unique due to the presence of both the amino and methyl groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
53970-64-2 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2/c1-8-4-2-6-10-12(14)9-5-3-7-11(9)15-13(8)10/h2,4,6H,3,5,7H2,1H3,(H2,14,15) |
InChI-Schlüssel |
QOLOQNUWZYKSGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)




![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
